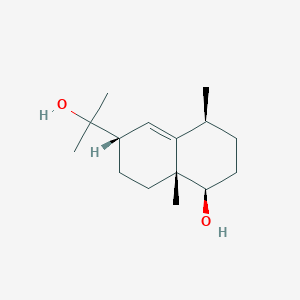
7-Epi-5-eudesmene-1beta,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epi-5-eudesmene-1beta,11-diol is a natural product that belongs to the class of eudesmane sesquiterpenoids. It is a carbobicyclic compound with the molecular formula C15H28O2. This compound is characterized by its decahydronaphthalene structure, substituted at specific positions by hydroxy and methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epi-5-eudesmene-1beta,11-diol involves stereocontrolled reactions. One efficient method includes the stereocontrolled synthesis of related compounds such as (−)-10-epi-5β,11-dihydroxyeudesmane and (−)-4,10-epi-5β,11-dihydroxyeudesmane . The specific reaction conditions and reagents used in these synthetic routes are crucial for achieving the desired stereochemistry.
Industrial Production Methods: the compound can be isolated from natural sources such as the essential oil of Cymbopogon distans . The isolation process typically involves extraction and purification techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Epi-5-eudesmene-1beta,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxy and methyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
7-Epi-5-eudesmene-1beta,11-diol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it serves as a metabolite in plants and bacteria, playing a role in their metabolic processes . In medicine, it has potential therapeutic applications due to its biological activities, such as antibacterial and antifungal properties . In industry, it can be used in the formulation of natural products and essential oils .
Mécanisme D'action
The mechanism of action of 7-Epi-5-eudesmene-1beta,11-diol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but its biological activities suggest potential interactions with microbial enzymes and cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 7-Epi-5-eudesmene-1beta,11-diol include other eudesmane sesquiterpenoids such as 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol and 7-epi-1β-hydroxy-β-eudesmol . These compounds share structural similarities and biological activities with this compound.
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the unique substitution pattern on the decahydronaphthalene ring. These structural features contribute to its distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(1R,4S,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h9-11,13,16-17H,5-8H2,1-4H3/t10-,11-,13+,15+/m0/s1 |
Clé InChI |
YNBRPGOINKTYTG-HTTKSJEASA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@]2(C1=C[C@H](CC2)C(C)(C)O)C)O |
SMILES canonique |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


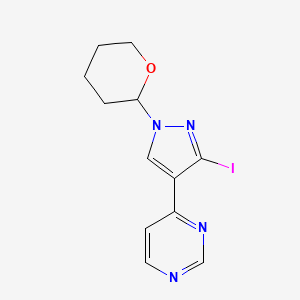

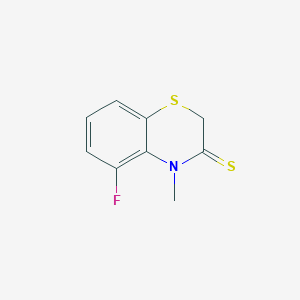
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)



![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
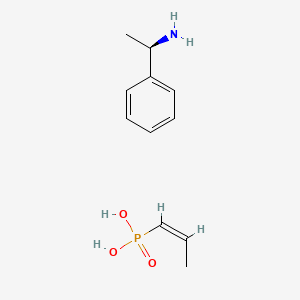
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
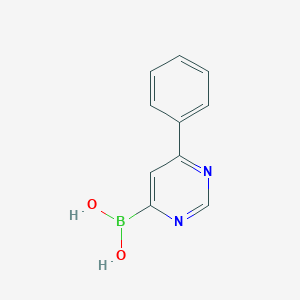
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

